2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide
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Overview
Description
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural properties and biological activities . The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a valuable compound for various scientific research applications .
Preparation Methods
The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide typically involves multi-step synthetic routes. One common method includes the reaction of 3-amino-1,2,4-triazole with appropriate electrophiles under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form hydrogen bonds and dipole interactions with biological receptors, leading to its pharmacological effects . The compound may inhibit specific enzymes or receptors, thereby exerting its antimicrobial, anti-inflammatory, or anticancer activities .
Comparison with Similar Compounds
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-naphthylacetamide can be compared with other similar compounds, such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another triazole antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole derivative with enhanced activity against resistant fungal strains.
The uniqueness of this compound lies in its specific structural features and the diverse range of biological activities it exhibits .
Properties
Molecular Formula |
C18H15N5O2S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C18H15N5O2S/c19-23-17(15-9-4-10-25-15)21-22-18(23)26-11-16(24)20-14-8-3-6-12-5-1-2-7-13(12)14/h1-10H,11,19H2,(H,20,24) |
InChI Key |
BTADUPCOXREANX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(N3N)C4=CC=CO4 |
Origin of Product |
United States |
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